Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate
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Overview
Description
Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate typically involves the reaction of 4,5,6,7-tetrahydrobenzo[B]thiophene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of certain bacteria or cancer cells by interfering with key metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate
- Methyl 3-chloro-6-methylbenzo[B]thiophene-2-carboxylate
- Methyl 3-chloro-6-fluorobenzo[B]thiophene-2-carboxylate
Uniqueness
Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
ethyl 2-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetate |
InChI |
InChI=1S/C12H16O2S/c1-2-14-12(13)8-9-4-3-5-11-10(9)6-7-15-11/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
HKZYRVKCTQQRBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCC2=C1C=CS2 |
Origin of Product |
United States |
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